molecular formula C13H10N4O2S2 B2395783 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034321-49-6

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2395783
CAS No.: 2034321-49-6
M. Wt: 318.37
InChI Key: JUPNVIWAGWECAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide moiety can be introduced through a coupling reaction between the thiadiazole derivative and a benzoyl chloride or benzamide derivative in the presence of a base such as triethylamine.

    Thiazole Ring Formation: The thiazole ring can be formed by the reaction of the intermediate with a thioamide or a similar reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as an antimicrobial, antifungal, or anticancer agent.

    Biology: The compound could be used in biological assays to study its effects on various cellular processes.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.

    Materials Science: The compound could be explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide: can be compared with other thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical properties compared to other similar compounds. These differences can be attributed to variations in the functional groups attached to the thiadiazole and benzamide moieties.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction between 5-methyl-1,3,4-thiadiazole and thiazole derivatives with benzamide. The synthetic pathway can be summarized as follows:

  • Formation of Thiadiazole : The initial step involves the synthesis of 5-methyl-1,3,4-thiadiazole from appropriate precursors.
  • Coupling Reaction : This thiadiazole is then coupled with thiazole derivatives and benzamide through standard coupling reactions such as amide bond formation.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

2. Biological Activities

The biological activities of this compound can be categorized into several key areas:

2.1 Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown efficacy against various bacterial strains such as E. coli and S. aureus .

2.2 Anticancer Properties

In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines. For instance, certain 1,3,4-thiadiazole derivatives have shown IC50 values significantly lower than standard chemotherapy agents like sorafenib . Flow cytometry analyses revealed that these compounds effectively blocked the cell cycle and induced cell death in HeLa cancer cells .

2.3 Anticonvulsant Activity

The compound's structural analogs have been tested for anticonvulsant effects using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Results indicate that some derivatives provide substantial protection against seizures without significant toxicity .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazole and thiazole rings:

SubstituentEffect on Activity
Methyl group at position 5 on thiadiazoleEnhances antimicrobial activity
Hydroxyl or methoxy groupsIncreases anticancer potency
Alkyl chains on thiazoleModulates anticonvulsant effects

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against C. albicans and demonstrated that modifications at specific positions significantly increased antifungal activity .

Case Study 2: Anticancer Mechanism

Another study focused on the mechanism of action of a related compound which revealed that it inhibited VEGFR-2 activity in cancer cells leading to reduced proliferation and increased apoptosis .

5. Conclusion

This compound exhibits promising biological activities across various domains including antimicrobial, anticancer, and anticonvulsant effects. Ongoing research into its structure-activity relationships will further elucidate its potential in therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c1-8-16-17-12(21-8)15-11(18)9-2-4-10(5-3-9)19-13-14-6-7-20-13/h2-7H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPNVIWAGWECAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.